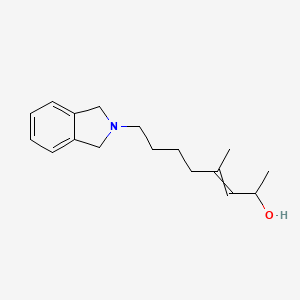![molecular formula C12H12F3IO B12625543 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 920334-25-4](/img/structure/B12625543.png)
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and pent-4-en-1-yloxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains a trifluoromethyl group.
Etherification: The pent-4-en-1-yloxy group is introduced via an etherification reaction, where the benzene derivative reacts with pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yloxy group, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), targeting the double bond in the pent-4-en-1-yloxy group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Iodo-2-[(2-methylallyl)oxy]benzene: Similar in structure but with a different alkyl group.
4-Iodobenzotrifluoride: Contains an iodine and trifluoromethyl group but lacks the ether linkage.
4-Iododiphenyl ether: Contains an iodine and phenoxy group, differing in the substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
920334-25-4 |
|---|---|
Molecular Formula |
C12H12F3IO |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
OJNXXYVSHBCVQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


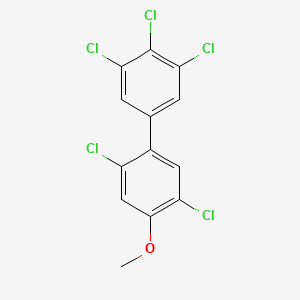
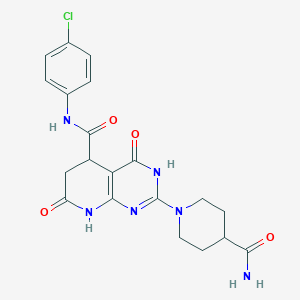

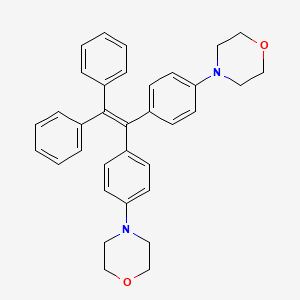
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
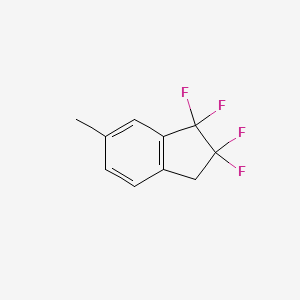
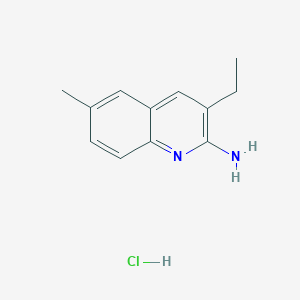

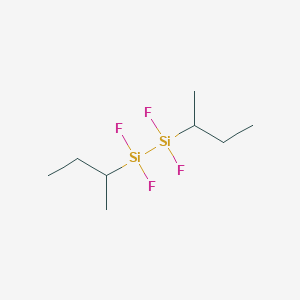
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
